molecular formula C7H7BrFNO3S B2417801 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1303889-98-6

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2417801
CAS No.: 1303889-98-6
M. Wt: 284.1
InChI Key: ORXKCNHKUCAFNN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO3S and a molecular weight of 284.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often involve the use of bromine or bromine-containing reagents, fluorinating agents, and sulfonamide precursors under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide include other halogenated sulfonamides, such as:

  • 5-Chloro-3-fluoro-2-methoxybenzene-1-sulfonamide
  • 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide
  • 5-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonamide

These compounds share similar structural features but differ in the specific halogen or functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity .

Biological Activity

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural arrangement that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonamide functional group. Its molecular formula is C10_{10}H9_{9}BrFNO2_2S, with a molecular weight of approximately 284.1 g/mol. This article aims to explore the biological activity of this compound, highlighting its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures often exhibit significant antibacterial activity against various pathogens. The interaction of this compound with biological molecules suggests it may modulate biochemical pathways relevant to microbial resistance mechanisms.

Anticancer Potential

Recent studies have also investigated the anticancer potential of similar sulfonamide derivatives. For instance, analogues of this compound have shown promising results in inhibiting the growth of cancer cell lines. In particular, modifications to the phenylacetamide moiety have demonstrated enhanced cytotoxicity against pancreatic cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly impact the biological efficacy of these compounds.

Binding Interactions

Studies exploring the interactions of this compound with proteins and enzymes have utilized techniques such as fluorescence tagging and binding assays. These interactions may influence various biochemical pathways, providing insights into its pharmacological effects. The compound's ability to bind with target proteins could lead to the development of novel therapeutic agents targeting specific diseases .

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides. A notable study scaled up the synthesis process for industrial applications, demonstrating its practicality in producing intermediates for SGLT2 inhibitors used in diabetes therapy.

Table: Biological Activity Summary

Activity Description Reference
AntimicrobialExhibits potential antibacterial properties; relevant for new drug development
AnticancerShows cytotoxicity against pancreatic cancer cell lines; modifications enhance activity
Binding InteractionsInteracts with proteins/enzyme pathways; implications for pharmacological effects

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes key features and biological activities:

Compound Name Key Features Biological Activity
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamideSimilar sulfonamide structure; different halogenPotentially antibacterial
5-Amino-4-fluoro-2-methoxybenzoic acidContains amino group; different reactivityAnticancer activity observed
4-Fluoro-2-methoxybenzene-1-sulfonyl chlorideReactive towards nucleophilesUsed in synthetic applications

These comparisons highlight the unique attributes of this compound, particularly its specific arrangement of substituents that imparts distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKCNHKUCAFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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